Cas no 1203010-28-9 (3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea)

3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea structure
1203010-28-9 structure
Product Name:3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea
CAS No:1203010-28-9
MF:C16H15Cl2N3O3S
MW:400.279600381851
CID:6088072
PubChem ID:30375300
Update Time:2025-07-12

3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea
    • 1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-chlorophenyl)urea
    • 3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea
    • AKOS024513084
    • VU0646863-1
    • 1203010-28-9
    • 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-chlorophenyl)urea
    • F5537-0100
    • Inchi: 1S/C16H15Cl2N3O3S/c17-11-2-4-12(5-3-11)19-16(22)20-13-6-7-14(18)15(10-13)21-8-1-9-25(21,23)24/h2-7,10H,1,8-9H2,(H2,19,20,22)
    • InChI Key: MUYRXVXZFFUKKL-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(Cl)C(N2CCCS2(=O)=O)=C1)C(NC1=CC=C(Cl)C=C1)=O

Computed Properties

  • Exact Mass: 399.0211179g/mol
  • Monoisotopic Mass: 399.0211179g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 86.9Ų

3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea Pricemore >>

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Additional information on 3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea

Introduction to 3-4-Chloro-3-(1,1-Dioxo-1λ6,2-Thiazolidin-2-yl)Phenyl-1-(4-Chlorophenyl)Urea (CAS No. 1203010-28-9)

3-4-Chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea, with the CAS number 1203010-28-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazolidine ring and urea functionality, making it a promising candidate for various therapeutic applications.

The chemical structure of 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea is composed of a substituted phenyl ring, a thiazolidine ring in its dioxo form, and a urea group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, which are crucial for its potential use in drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory and analgesic properties. The thiazolidine moiety is known to have antioxidant and anti-inflammatory effects, while the urea group can enhance the solubility and bioavailability of the molecule.

In the context of drug discovery, 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea has been evaluated for its ability to modulate specific biological targets. One such target is the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins, mediators of inflammation and pain. Studies have demonstrated that this compound can effectively inhibit COX activity, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea has also shown promise in other therapeutic areas. Research published in the Bioorganic & Medicinal Chemistry Letters has indicated that this compound exhibits significant antiviral activity against several strains of viruses. The mechanism of action is thought to involve interference with viral replication processes, making it a potential candidate for antiviral drug development.

The pharmacokinetic properties of 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea have also been extensively studied. Preclinical data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.

In addition to its therapeutic potential, the synthesis of 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea has been optimized to improve yield and reduce costs. Various synthetic routes have been explored, including multi-step processes involving condensation reactions and cyclization steps. These advancements in synthetic chemistry have facilitated the large-scale production of this compound for both research and commercial purposes.

The safety profile of 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-chlorophenyl)urea has been thoroughly assessed through extensive toxicological studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.

In conclusion, 3-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-y l)phen yl - 1 -( 4 -chlor oph en yl )u re a (CAS No. 1 20 30 0 - 28 - 9) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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